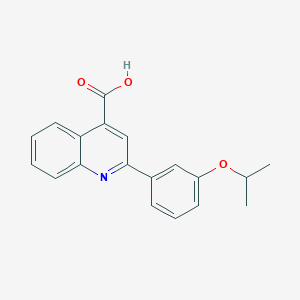

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCGVDZHTOTJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206317 | |

| Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-59-2 | |

| Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of therapeutic agents.[1][2] This document details two primary synthetic strategies: the Doebner three-component reaction and the Pfitzinger condensation reaction. Emphasis is placed on the underlying chemical principles, optimization of reaction conditions, and detailed, field-tested experimental protocols. The guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, actionable methodologies for the synthesis, purification, and characterization of the target molecule.

Introduction and Retrosynthetic Analysis

Quinoline-4-carboxylic acids represent a pivotal class of heterocyclic compounds, forming the structural basis for numerous molecules with a wide spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][3] The substituent at the 2-position of the quinoline ring plays a crucial role in modulating this biological activity, making the targeted synthesis of derivatives like this compound a key objective in drug discovery programs.

This guide provides an in-depth examination of the most effective methods for synthesizing this target molecule. A retrosynthetic analysis reveals two logical and well-established disconnection approaches, leading to two primary synthetic strategies: the Doebner reaction and the Pfitzinger reaction.

Figure 1: Retrosynthetic analysis of the target molecule.

The first approach, the Doebner reaction, is a three-component synthesis that constructs the quinoline ring from aniline, an appropriately substituted aldehyde (3-isopropoxybenzaldehyde), and pyruvic acid. The second, the Pfitzinger reaction, is a two-component condensation of isatin with a ketone bearing an α-methylene group (1-(3-isopropoxyphenyl)ethan-1-one). Both routes offer distinct advantages and are detailed extensively in the following sections.

Primary Synthetic Route: The Doebner Reaction

The Doebner reaction is a highly efficient, one-pot, three-component condensation that provides a direct pathway to 2-substituted quinoline-4-carboxylic acids.[3] Its operational simplicity and the ready availability of starting materials make it the preferred route for the synthesis of the target molecule.

Principle and Mechanism

The reaction proceeds through a cascade of interconnected steps, typically catalyzed by a Brønsted or Lewis acid.[3][4]

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of aniline and 3-isopropoxybenzaldehyde to form the corresponding N-arylimine (Schiff base).

-

Condensation with Pyruvic Acid: Pyruvic acid, likely in its enol form, undergoes a Michael-type addition to the activated imine.

-

Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the enolate attacks the aniline ring to form a six-membered dihydroquinoline intermediate.

-

Dehydration and Aromatization: The dihydroquinoline intermediate readily dehydrates. The final aromatization to the stable quinoline ring often occurs via a hydrogen transfer mechanism, where a second molecule of the initially formed imine acts as the hydrogen acceptor (oxidant).[4]

Figure 2: Simplified mechanism of the Doebner reaction.

Synthesis of Precursors

While aniline and pyruvic acid are commodity chemicals, 3-isopropoxybenzaldehyde is typically synthesized in the laboratory via a standard Williamson ether synthesis.[5][6]

Protocol 1: Synthesis of 3-Isopropoxybenzaldehyde

This procedure involves the O-alkylation of 3-hydroxybenzaldehyde with an isopropyl halide.[7][8]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzaldehyde (1.0 eq) and a suitable polar aprotic solvent such as DMSO or DMF.

-

Deprotonation: Add a strong base, such as potassium t-butoxide (1.15 eq) or sodium hydride (1.2 eq), portion-wise at room temperature. Stir the resulting mixture for 20-30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add 2-bromopropane or 2-iodopropane (1.2 eq) to the mixture. Stir the reaction at room temperature for 18-24 hours, or with gentle heating (40-50 °C) to accelerate the reaction. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring it into brine or cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-isopropoxybenzaldehyde as a colorless oil.[7]

Experimental Protocol for the Doebner Reaction

This protocol is adapted from established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[9][10][11]

-

Setup: In a round-bottom flask, combine aniline (1.0 eq) and 3-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Catalysis: Add a Lewis acid catalyst, such as BF₃·THF (0.5 eq).[4] Alternatively, Brønsted acids like p-toluenesulfonic acid can be used. Stir the mixture at 65 °C for 10-15 minutes to facilitate imine formation.

-

Addition of Pyruvic Acid: Dissolve pyruvic acid (1.0-1.2 eq) in the same solvent and add it dropwise to the reaction mixture over a period of 2-3 hours while maintaining the temperature at 65 °C.

-

Reaction: After the addition is complete, continue to heat and stir the reaction mixture for an additional 18-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. To remove unreacted starting materials, the crude solid can be suspended in an aqueous potassium or sodium carbonate solution to form the water-soluble carboxylate salt, followed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) or acetic acid to a pH of 4-5 to re-precipitate the purified carboxylic acid.[9] Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

The Doebner reaction is versatile, though yields can be influenced by the electronic nature of the substrates.

| Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| Aniline, Benzaldehyde, Pyruvic Acid | BF₃·THF / MeCN | 24 | ~82 | [4] |

| 1-Naphthylamine, 4-Me-benzaldehyde, Pyruvic Acid | Magnetic Nanoparticle / Neat | 1.5 | 95 | [11][12] |

| Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | TFA / Ethanol | 12 | 68 | [9] |

Alternative Route: The Pfitzinger Reaction

The Pfitzinger reaction provides a robust alternative for synthesizing quinoline-4-carboxylic acids.[13][14] It is particularly useful when the required aldehyde for the Doebner reaction is unstable or difficult to access.

Principle and Mechanism

This reaction involves the condensation of isatin with a carbonyl compound that has an α-methylene group, in this case, 1-(3-isopropoxyphenyl)ethan-1-one, under strong basic conditions.[13][15]

-

Isatin Ring Opening: A strong base (e.g., KOH) hydrolyzes the amide bond of isatin to form the potassium salt of 2-aminophenylglyoxylic acid (a keto-acid).

-

Condensation: This intermediate condenses with the ketone (1-(3-isopropoxyphenyl)ethan-1-one) to form an imine (Schiff base).

-

Tautomerization & Cyclization: The imine tautomerizes to a more stable enamine, which then undergoes an intramolecular Claisen-type condensation.

-

Dehydration: The resulting cyclic intermediate dehydrates to yield the final, stable aromatic quinoline-4-carboxylic acid product.

Figure 3: Experimental workflow for the Pfitzinger reaction.

Synthesis of Precursors

The key precursor for this route is 1-(3-isopropoxyphenyl)ethan-1-one, which can be prepared from commercially available 3'-hydroxyacetophenone.

Protocol 2: Synthesis of 1-(3-Isopropoxyphenyl)ethan-1-one

This synthesis follows the same Williamson ether synthesis principles as described in Protocol 1.[5][6][8]

-

Setup: Dissolve 3'-hydroxyacetophenone (1.0 eq) in a suitable solvent like acetone or DMF in a round-bottom flask.

-

Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq).

-

Alkylation: Add 2-bromopropane or 2-iodopropane (1.2-1.5 eq) and a catalytic amount of potassium iodide (KI) if using the bromide.

-

Reaction: Reflux the mixture for 12-24 hours, monitoring completion by TLC.

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Experimental Protocol for the Pfitzinger Reaction

This protocol is based on general procedures for the Pfitzinger synthesis.[14][15]

-

Setup: In a round-bottom flask, dissolve potassium hydroxide (3-4 eq) in a solvent such as absolute ethanol.

-

Isatin Addition: Add isatin (1.0 eq) to the basic solution and reflux for 1 hour to ensure complete ring opening.

-

Ketone Addition: Slowly add 1-(3-isopropoxyphenyl)ethan-1-one (1.0 eq) to the reaction mixture.

-

Reaction: Continue to heat the mixture under reflux for 12-24 hours.

-

Work-up and Isolation: After cooling, remove most of the solvent by rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.

-

Purification: Extract the aqueous solution with a nonpolar solvent like diethyl ether to remove any unreacted ketone. Cool the aqueous layer in an ice bath and carefully acidify with acetic acid or dilute HCl until precipitation is complete (pH ~5-6). Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for research and development.

-

Purification: The primary method for purifying the final product is recrystallization from a suitable solvent system, such as ethanol, ethanol/water, or DMF/methanol.[9] The acidic nature of the product also allows for an acid-base wash, as described in the work-up procedures, which is highly effective at removing neutral organic impurities.

-

Characterization: The structure and purity of this compound should be confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR (DMSO-d₆) | A broad singlet for the carboxylic acid proton (>13 ppm). Aromatic protons on the quinoline and phenyl rings (7.0-9.0 ppm). A septet for the isopropyl CH proton and a doublet for the two isopropyl CH₃ groups. A singlet for the C3-H of the quinoline ring.[12][16] |

| ¹³C NMR (DMSO-d₆) | A signal for the carboxylic acid carbonyl carbon (~168 ppm). Resonances for the aromatic carbons of the quinoline and phenyl rings. Signals corresponding to the isopropoxy group carbons.[12] |

| FT-IR (KBr) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). C=C and C=N stretching vibrations from the aromatic rings (~1500-1600 cm⁻¹). A C-O stretch from the ether linkage (~1250 cm⁻¹).[12] |

| HRMS (ESI) | Calculation of the exact mass for the protonated molecular ion [M+H]⁺ to confirm the elemental composition.[16][17] |

| Melting Point | A sharp and defined melting point range, indicating high purity. |

Conclusion

This guide has detailed two robust and scientifically sound synthetic routes for the preparation of this compound. The Doebner three-component reaction stands out as the more convergent and atom-economical approach, building the target molecule from simple, readily available precursors in a single pot. The Pfitzinger reaction , while requiring the pre-synthesis of a more complex ketone, offers a reliable and high-yielding alternative. The choice between these routes will depend on the specific resources, precursor availability, and scale-up considerations of the research team. Both pathways, when executed with the procedural rigor outlined in this document, provide a reliable means to access this important heterocyclic scaffold for further investigation in drug discovery and materials science.

References

-

PrepChem. Synthesis of 3-isopropoxybenzaldehyde. PrepChem.com. [Link]

-

Ghasemi, P., Yarie, M., Zolfigol, M. A., Taherpour, A. A., & Torabi, M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207–3217. [Link]

-

Li, J., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(21), 3827. [Link]

-

Pradeep, P.S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences, 4(4), 74-87. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Pharmaceuticals, 15(7), 868. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Li, J., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(21), 3827. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

-

Kandioller, W., et al. (2011). General procedure for the synthesis of 3-hydroxyflavone ligands. Journal of Organometallic Chemistry, 696(24), 3837-3844. [Link]

-

Ghasemi, P., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207–3217. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Teng, P., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13035–13046. [Link]

-

ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids. [Link]

-

Patsnap Eureka. 3-hydroxyacetophenone synthesis method. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing. [Link]

-

Yarie, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3207-3217. [Link]

- Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 205-217. [Link]

-

Yan, F., et al. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform, 44(32). [Link]

-

Al-Joboury, H. A. (2016). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 5(11), 136-142. [Link]

-

Wikipedia. 3-Hydroxybenzaldehyde. [Link]

-

ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijsr.net [ijsr.net]

- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Inferred

This guide provides a comprehensive overview of the anticipated physicochemical properties of 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid (CAS 350989-59-2). As a Senior Application Scientist, it is crucial to acknowledge the landscape of available data. While this specific molecule is commercially available, detailed experimental characterization is not extensively published in peer-reviewed literature as of the writing of this guide.[1][2] Therefore, this document leverages expert analysis, drawing upon established principles of medicinal chemistry and extensive data from closely related 2-phenylquinoline-4-carboxylic acid analogs to project the likely properties of the title compound.[3][4][5] This approach provides a robust framework for researchers to initiate their own investigations, offering validated protocols and a well-grounded set of expectations.

Chemical Identity and Structure

This compound belongs to a well-established class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[5] The core structure features a quinoline-4-carboxylic acid scaffold, which is substituted at the 2-position with a 3-isopropoxyphenyl group.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 350989-59-2 | [6] |

| Molecular Formula | C₁₉H₁₇NO₃ | Inferred |

| Molecular Weight | 307.34 g/mol | Inferred |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | Inferred |

Synthesis and Spectroscopic Characterization

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is well-documented, with the Doebner and Pfitzinger reactions being the most common and versatile methods.[3][7]

Anticipated Synthesis Route: The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that is highly effective for generating the quinoline-4-carboxylic acid scaffold.[7] It typically involves the reaction of an aniline, an aldehyde, and pyruvic acid.

General Protocol for Doebner Synthesis of this compound:

-

Adduct Formation: In a round-bottom flask, dissolve equimolar amounts of aniline and 3-isopropoxybenzaldehyde in a suitable solvent such as ethanol or methanol. Reflux the mixture for 1-2 hours to form the Schiff base intermediate.

-

Condensation: To the reaction mixture, add 1.5 equivalents of pyruvic acid. The addition of a catalytic amount of a Lewis acid, such as trifluoroacetic acid, can improve the reaction rate.[3]

-

Cyclization and Dehydrogenation: Reflux the resulting mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product.[3][4]

Caption: General workflow for the Doebner synthesis.

Predicted Spectroscopic Data

While specific spectra for the title compound are not publicly available, we can predict the key features based on its structure and data from analogs.[3][4]

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as the isopropoxy group.

-

Quinoline Protons: A series of doublets and triplets between δ 7.5 and 8.5 ppm.

-

Phenyl Protons: Signals corresponding to the protons on the 3-isopropoxyphenyl ring, likely in the range of δ 7.0-7.8 ppm.

-

Isopropoxy Protons: A septet for the CH proton around δ 4.7 ppm and a doublet for the two CH₃ groups around δ 1.4 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ > 13 ppm, which is characteristic for carboxylic acid protons in DMSO-d₆.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all 19 carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 167-170 ppm.

-

Aromatic Carbons: A complex set of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the quinoline and phenyl rings.

-

Isopropoxy Carbons: A signal for the CH carbon around δ 70 ppm and a signal for the CH₃ carbons around δ 22 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C and C=N Stretches: Aromatic C=C and quinoline C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: A strong band for the ether linkage of the isopropoxy group, typically in the 1200-1250 cm⁻¹ region.

2.2.4. Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecule [M+H]⁺ with a high degree of accuracy, confirming the molecular formula.

Anticipated Physicochemical Properties and Measurement Protocols

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Quinoline-4-carboxylic acids generally exhibit poor aqueous solubility and good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[4]

| Solvent | Predicted Solubility |

| Water | Poorly soluble |

| DMSO | Soluble |

| Methanol / Ethanol | Sparingly to moderately soluble |

Protocol for Kinetic Solubility Determination by Nephelometry:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM down to 1.56 µM).

-

Aqueous Buffer Addition: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a 96-well plate. Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final volume of 250 µL.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (nephelometry) of each well using a plate reader.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Acidity Constant (pKa)

The molecule has two ionizable centers: the carboxylic acid group and the quinoline nitrogen.

-

Carboxylic Acid (pKa₁): Expected to be in the range of 3.5 - 4.5, typical for aromatic carboxylic acids.

-

Quinoline Nitrogen (pKa₂): The basicity of the quinoline nitrogen is expected to be around 4.5 - 5.5.[8]

Protocol for pKa Determination by UV-Vis Spectroscopy:

-

Buffer Preparation: Prepare a series of buffers with a pH range that brackets the expected pKa values (e.g., pH 2 to pH 8).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms. Plot the absorbance at this wavelength against the pH of the buffer. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Melting Point

The melting point of 2-phenylquinoline-4-carboxylic acid derivatives is typically in the range of 200-230 °C.[9] The presence of the isopropoxy group may slightly alter this.

Protocol for Melting Point Determination:

-

Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Biological Context and Potential Applications

The 2-phenylquinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives have shown potential as:

-

Anticancer Agents: Through mechanisms such as inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs).[1][2][10][11][12]

-

Antibacterial Agents: Showing activity against both Gram-positive and Gram-negative bacteria.[3]

-

Anti-inflammatory Agents: Demonstrating potential in cellular models of inflammation.[13]

-

Antiviral and Antimalarial Agents: Highlighting the broad therapeutic potential of this chemical class.[10][14][15]

The isopropoxy substituent on the phenyl ring can modulate the lipophilicity and metabolic stability of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Caption: A logical workflow for physicochemical characterization.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a robust, scientifically-grounded framework for its investigation. By understanding the established chemistry of the quinoline-4-carboxylic acid class and applying validated analytical protocols, researchers can confidently proceed with the characterization and development of this and related molecules. The anticipated properties—poor aqueous solubility, dual ionizable centers, and a melting point in the 200-230 °C range—are consistent with known analogs and provide a solid foundation for future studies.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022-07-13). Frontiers in Chemistry. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022-03-29). Frontiers in Chemistry. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). Chemical Biology & Drug Design, 104(4). [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23). The Journal of Organic Chemistry. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (2017). Molecules, 22(11), 1888. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (2016). Journal of Medicinal Chemistry, 59(15), 7059–7077. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017-03-19). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022-07-14). Frontiers in Chemistry, 10, 925189. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022-07-14). Frontiers in Chemistry, 10. [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (2001). Folia Microbiologica, 46(2), 119-124. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (2023). The Journal of Organic Chemistry, 88(17), 12281–12291. [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. (2001). Folia Microbiologica, 46(2), 119-24. [Link]

- Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.).

-

(PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives - ResearchGate. (2020-06-18). ResearchGate. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (2023). The Journal of Organic Chemistry, 88(17), 12281–12291. [Link]

-

Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate - PubMed. (1990). Arzneimittelforschung, 40(5), 536-9. [Link]

-

Quinoline - mVOC 4.0. (n.d.). mVOC 4.0. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 350989-59-2|this compound|this compound|MFCD01922184-范德生物科技公司 [bio-fount.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 350989-59-2|this compound|BLD Pharm [bldpharm.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Tetramethylammonium hydroxide 25wt. water 75-59-2 [sigmaaldrich.com]

- 11. CAS 75-59-2: Tetramethylammonium hydroxide | CymitQuimica [cymitquimica.com]

- 12. 2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid,(CAS# 425373-14-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 13. 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | C20H19NO3 | CID 25218873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Patent Kind Codes for CAS Basic & Patent Family Members [cas.org]

An In-depth Technical Guide to the Mechanism of Action of 2-(Aryl)quinoline-4-carboxylic Acids

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of a carboxylic acid group, which can act as a critical hydrogen bond donor/acceptor or a metal-chelating moiety, make it an ideal starting point for the design of targeted therapeutics.[2] Derivatives, particularly those with an aromatic substituent at the 2-position (2-arylquinoline-4-carboxylic acids), have been investigated for their potential in treating a range of diseases, most notably cancer, as well as inflammatory and infectious diseases.[1][3] This guide will delve into the primary molecular mechanisms through which these compounds are understood to exert their effects.

Core Mechanisms of Action

Research into 2-arylquinoline-4-carboxylic acid derivatives has revealed several distinct, yet potentially overlapping, mechanisms of action. These compounds are not monolithic in their biological effects; rather, their specific targets and downstream consequences are heavily influenced by the nature and position of substituents on both the quinoline and the 2-aryl rings.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-validated mechanism for a subset of this class is the inhibition of dihydroorotate dehydrogenase (DHODH).

-

Causality and Scientific Rationale: DHODH is a critical mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway.[4] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for survival.[4] Therefore, inhibiting DHODH leads to pyrimidine depletion, which in turn induces S-phase cell cycle arrest and halts cell growth.[4] The structural similarity of some quinoline-4-carboxylic acids to known DHODH inhibitors like brequinar has driven the investigation of this target. The carboxylic acid moiety is crucial as it often forms a key salt bridge interaction within the enzyme's binding pocket.[4]

-

Mechanism of Inhibition: These compounds typically act as competitive inhibitors, occupying the ubiquinone-binding pocket of the DHODH enzyme. The quinoline core and the 2-aryl group engage in hydrophobic interactions within a channel formed by nonpolar residues, while the carboxylate group forms critical electrostatic interactions with positively charged or polar residues, such as Arginine (R136) and Glutamine (Q47) in human DHODH.[4] Structure-guided design has led to the development of potent analogues that form additional hydrogen bonds, significantly improving inhibitory activity.[4]

Experimental Protocol: In Vitro DHODH Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory potential of a test compound against human DHODH.

-

Recombinant Enzyme Expression and Purification:

-

Clone the gene for human DHODH (the soluble domain) into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant DHODH protein using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.

-

-

Enzymatic Assay:

-

The assay measures the reduction of a ubiquinone analogue, typically dichloroindophenol (DCIP), which can be monitored spectrophotometrically.

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

In a 96-well plate, add the reaction buffer, the substrate dihydroorotate, the electron acceptor DCIP, and varying concentrations of the test compound (dissolved in DMSO).

-

Initiate the reaction by adding the purified DHODH enzyme.

-

Monitor the decrease in absorbance at 600 nm (the wavelength for DCIP reduction) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Modulation of Histone Deacetylases (HDACs)

Another significant mechanism of action for certain 2-arylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases.

-

Causality and Scientific Rationale: HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[5] HDAC inhibitors can reverse this effect, reactivating silenced genes and leading to cell cycle arrest, differentiation, and apoptosis. The 2-arylquinoline-4-carboxylic acid scaffold can be incorporated as the "cap" group in classic HDAC inhibitor pharmacophore models, where it interacts with residues at the surface of the enzyme's active site channel.[5]

-

Isoform Selectivity: A key area of research is the development of isoform-selective HDAC inhibitors to improve therapeutic specificity and reduce side effects.[5] For example, selective inhibition of HDAC3, which plays a specific role in cancer development, is a promising therapeutic strategy.[5] The geometry and electronic properties of the 2-arylquinoline-4-carboxylic acid moiety can be tuned to achieve selectivity for specific HDAC isoforms.

Inhibition of Sirtuins (e.g., SIRT3)

Closely related to HDACs, sirtuins are a class of NAD+-dependent deacetylases. SIRT3, a key mitochondrial sirtuin, has emerged as a therapeutic target in certain cancers, such as acute myeloid leukemia (AML).

-

Causality and Scientific Rationale: In some contexts, SIRT3 acts as a tumor promoter by deacetylating and activating mitochondrial proteins involved in metabolism and antioxidant defense, thereby helping cancer cells cope with metabolic stress. Selective inhibition of SIRT3 is therefore a potential strategy to disrupt cancer cell metabolism and survival.[6]

-

Mechanism of Inhibition: Researchers have designed and synthesized 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives that act as potent and selective SIRT3 inhibitors.[6] Molecular docking studies suggest these compounds fit into the active site of SIRT3, with the quinoline core and substituted phenyl ring making key interactions. The selectivity over other sirtuins like SIRT1 and SIRT2 is achieved through specific binding patterns that exploit subtle differences in the active sites of these enzymes.[6] Inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest in leukemic cell lines.[6]

Visualization of Key Signaling Pathways

The following diagrams illustrate the core mechanisms described above.

Caption: Inhibition of the DHODH enzyme by 2-arylquinoline-4-carboxylic acids.

Caption: HDAC inhibition leading to reactivation of tumor suppressor genes.

Summary of Biological Activities and Quantitative Data

The biological activities of 2-arylquinoline-4-carboxylic acid derivatives are diverse. The following table summarizes key findings for representative compounds from this class, highlighting the different mechanisms of action.

| Compound Class/Example | Primary Target | Biological Effect | Potency (IC50/EC50) | Cell Lines/Model | Reference |

| 2,4-Disubstituted quinoline analogues | DHODH | Inhibition of pyrimidine synthesis, cell growth inhibition | 9.7 - 28.3 nM | Recombinant human DHODH | [4] |

| 2-substituted phenylquinoline-4-carboxylic acids | HDAC3 (selective) | Inhibition of histone deacetylation, G2/M cell cycle arrest, apoptosis | Sub-micromolar range | K562 leukemia cells | [5] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | SIRT3 (selective) | Inhibition of mitochondrial deacetylation, G0/G1 cell cycle arrest | Low micromolar range | THP-1, MOLM-13 leukemia cells | [6] |

| YHO-1701 | STAT3 | Inhibition of STAT3 signaling | Not specified | Antitumor activity | [3] |

| General quinoline-4-carboxylic acids | Not fully defined | Anti-inflammatory, antiproliferative | Varies | RAW264.7, MCF7, HELA cells | [2] |

Conclusion and Future Directions

The 2-(aryl)quinoline-4-carboxylic acid scaffold represents a versatile and powerful platform for the development of targeted therapeutics. The accumulated evidence demonstrates that compounds from this class can potently and often selectively inhibit key enzymes involved in cancer cell proliferation and survival, including DHODH, HDACs, and sirtuins. The specific mechanism of action is highly dependent on the substitution pattern around the core scaffold, allowing for fine-tuning of biological activity.

For the specific compound 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid , future research should focus on its synthesis and subsequent screening against a panel of cancer-relevant targets, including those identified for its structural analogues. Initial investigations could prioritize DHODH and various HDAC isoforms. A comprehensive understanding of its structure-activity relationship will be critical in elucidating its primary mechanism of action and realizing its potential therapeutic value.

References

-

Mader, M. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Tanimoto, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Dalrymple, S. L., et al. (2007). The quinoline-3-carboxamide anti-angiogenic agent, tasquinimod, enhances the anti-prostate cancer efficacy of androgen ablation and taxotere without effecting serum PSA directly in human xenografts. The Prostate. Available at: [Link]

-

Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications. Available at: [Link]

-

Schepetkin, I. A., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

-

Olsson, A., et al. (2010). Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors. Molecular Cancer. Available at: [Link]

-

Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Zhang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

The Pharmacological Potential of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its derivatives are prevalent in a multitude of natural products and synthetic molecules, demonstrating a remarkable breadth of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids represent a particularly versatile and promising class of compounds. The presence of the carboxylic acid moiety at the 4-position provides a critical handle for molecular interactions and allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles.[1][2] This guide delves into the significant and varied biological activities of quinoline-4-carboxylic acid derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will explore their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, detailing the underlying mechanisms of action, presenting key quantitative data, and providing robust experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1][3] Their ability to interact with key cellular targets involved in cancer progression makes them a compelling scaffold for the development of novel oncology therapeutics.

Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to inhibit crucial enzymes and disrupt essential cellular processes. Two notable mechanisms include the inhibition of sirtuins (SIRTs) and dihydroorotate dehydrogenase (DHODH).

-

Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, are key regulators of cellular processes, including metabolism, stress response, and aging. Certain sirtuin isoforms, such as SIRT3, are implicated in cancer.[4] Specific quinoline-4-carboxylic acid derivatives have been designed to selectively inhibit SIRT3, leading to cell cycle arrest and differentiation in cancer cells, rather than apoptosis.[4]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cells like cancer cells.[5] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives can effectively starve cancer cells of the necessary building blocks for replication, leading to potent antiproliferative effects.[5] The carboxylate group of the quinoline scaffold often plays a crucial role in binding to the enzyme's active site.[5]

Signaling Pathway Visualization

Caption: Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| P6 | SIRT3 inhibition | MLLr leukemic cell lines | 7.2 | [1][4] |

| 41 | DHODH Inhibition | - | 0.00971 | [1][5] |

| 43 | DHODH Inhibition | - | 0.0262 | [1][5] |

| Compound 7c | Not specified | MCF-7 (Breast) | 1.73 µg/mL | [1] |

| Compound 3j | Not specified | MCF-7 (Breast) | 82.9% growth reduction | [6] |

| Compound 3j | Not specified | K-562 (Leukemia) | 51.1% apoptosis | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoline-4-carboxylic acid derivatives on cancer cells.[1][7]

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: MTT assay workflow for cytotoxicity assessment.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of quinoline-4-carboxylic acid have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][8] They also exhibit antifungal properties.[8]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinoline-4-carboxylic acid derivatives are still under investigation. However, it is believed that they may act by:

-

Inhibiting DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, these compounds may interfere with bacterial DNA replication by inhibiting these essential enzymes.

-

Disrupting Cell Membrane Integrity: Some derivatives may exert their effect by damaging the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative quinoline-4-carboxylic acid derivative against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a4 | Staphylococcus aureus | 62.5 | [1] |

| Compound 5a4 | Bacillus subtilis | 125 | [1] |

| Compound 5a4 | Escherichia coli | 250 | [1] |

| Compound 5a4 | Pseudomonas aeruginosa | 500 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of quinoline-4-carboxylic acid derivatives against bacteria.[1]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible bacterial growth.

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate Wells: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth and inoculum without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Read Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral Activity: A Frontier in Quinoline Research

The exploration of quinoline-4-carboxylic acid derivatives as antiviral agents is an expanding area of research.[9] While less established than their anticancer and antimicrobial properties, initial studies suggest potential efficacy against various viruses.

Mechanism of Action

The antiviral mechanisms of these compounds are likely virus-specific and can involve targeting various stages of the viral life cycle, such as:

-

Inhibition of Viral Entry: Preventing the virus from attaching to and entering host cells.

-

Inhibition of Viral Replication: Interfering with viral enzymes essential for genome replication and protein synthesis.

-

Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles and their release from the host cell.

Experimental Protocol: In Vitro Antiviral Efficacy Assessment (CPE Reduction Assay)

This protocol outlines a cytopathic effect (CPE) reduction assay, a common method for initial screening of antiviral compounds.[10]

Principle: Many viruses cause visible damage, or CPE, to infected cells in culture. This assay evaluates the ability of a compound to protect cells from virus-induced CPE.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line in a 96-well plate and grow to confluency.

-

Compound and Virus Addition: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative. Add the diluted compounds to the cell monolayers, followed by the addition of a known amount of virus.

-

Controls: Include a virus control (cells and virus, no compound), a cell control (cells only, no virus or compound), and a compound toxicity control (cells and compound, no virus).

-

Incubation: Incubate the plate at the optimal temperature for virus replication until CPE is evident in the virus control wells.

-

CPE Evaluation: Observe the wells microscopically and score the degree of CPE. Alternatively, cell viability can be quantified using a dye such as neutral red.[10]

-

Data Analysis: The effective antiviral concentration (EC50) is the concentration of the compound that reduces CPE by 50%. The cytotoxic concentration (CC50) is determined from the compound toxicity control wells. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.[11]

Anti-inflammatory Activity: Modulating the Immune Response

Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory diseases.[12][13]

Mechanism of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to modulate key inflammatory pathways:

-

Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

-

Enzyme Inhibition: Some derivatives may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of quinoline-4-carboxylic acid was evaluated in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 mouse macrophages.

| Compound | Assay | Cell Line | IC50 (µg/mL) | Cytotoxicity | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW 264.7 | Appreciable | Low | [12] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This protocol describes a method to assess the anti-inflammatory activity of quinoline-4-carboxylic acid derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[14]

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key pro-inflammatory mediator. The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this NO production.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The versatile quinoline-4-carboxylic acid scaffold can be synthesized through several established methods, with the Doebner and Pfitzinger reactions being prominent examples.

The Doebner Reaction

A classic method involving the condensation of an aniline, an aldehyde, and pyruvic acid.[1][15]

Caption: The Doebner reaction for quinoline-4-carboxylic acid synthesis.

The Pfitzinger Reaction

This reaction utilizes an isatin and a carbonyl compound to construct the quinoline ring.[5][16]

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold represents a highly privileged and versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against a wide array of diseases.[1] The demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory activities highlight the significant potential of this class of molecules. Further exploration of their structure-activity relationships (SAR), optimization of their pharmacokinetic and pharmacodynamic properties, and elucidation of their precise mechanisms of action will be crucial in translating their therapeutic promise into clinical reality. The protocols and data presented in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery.

References

-

Lv, P. C., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

-

Doležal, M., et al. (2015). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Molecules. [Link]

-

Sidwell, R. A., & Smee, D. F. (2013). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in Molecular Biology. [Link]

-

Wikipedia. (2024). Kynurenic acid. [Link]

-

Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. International Journal of Molecular Sciences. [Link]

-

Stone, T. W., & Darlington, L. G. (2013). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. British Journal of Pharmacology. [Link]

-

Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

-

Patil, K. R., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry. [Link]

-

Nitharwal, R. (2023). In vitro and in vivo approaches for evaluating antiviral efficacy. ResearchGate. [Link]

-

Hruskova, V., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology. [Link]

-

Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI. [Link]

-

Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Doležal, M., et al. (2015). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

-

Chen, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

-

Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

-

Kumar, R., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

Osorio-Caballero, M., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. [Link]

-

Osorio-Caballero, M., et al. (2017). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal. [Link]

-

Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]

-

EBOVIR. (n.d.). Evaluation of antiviral therapeutic antibodies. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Molecules. [Link]

-

Patil, K. R., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini-Reviews in Medicinal Chemistry. [Link]

-

Vyas, V. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. [Link]

-

Kennedy, D. O. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar. [Link]

-

Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

-

Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

-

O'Connor, S. P., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Erugu, Y., et al. (2021). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

-

McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

-

Osorio-Caballero, M., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Topics in Medicinal Chemistry. [Link]

-

JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]

-

Kumar, S., & Narasimhan, B. (2018). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, S., & Narasimhan, B. (2018). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Fayed, B. E., et al. (2014). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie. [Link]

-

El Hazzat, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

-

Kumar, A., et al. (2019). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Infectious Disorders - Drug Targets. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ro.uow.edu.au [ro.uow.edu.au]

- 8. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journalajrb.com [journalajrb.com]

- 15. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar [semanticscholar.org]

discovery and history of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

An In-depth Technical Guide to 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Biological Context, and Therapeutic Potential

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide delves into the synthesis, historical context, and potential therapeutic applications of a specific derivative, this compound. While the individual discovery of this molecule is not extensively documented, its chemical lineage is rich and provides a strong basis for understanding its properties and potential. This document serves as a resource for researchers and drug development professionals, offering insights into the chemical synthesis, mechanism of action, and the broader therapeutic landscape of 2-arylquinoline-4-carboxylic acids.

Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Core

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a privileged scaffold in drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have been found in numerous natural products, particularly alkaloids, and have demonstrated a wide array of biological activities. Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered significant attention due to their diverse pharmacological profiles. These compounds have been investigated for their utility as antimalarial, antibacterial, antiviral, anti-inflammatory, and antitumor agents.[1][2][3]

The general structure of a 2-phenylquinoline-4-carboxylic acid, to which this compound belongs, offers a versatile template for chemical modification. The 2-phenyl group, in particular, provides a key point for substitution to modulate the compound's physicochemical properties and biological activity. The introduction of substituents on this phenyl ring can influence factors such as lipophilicity, electronic properties, and steric interactions with biological targets, thereby fine-tuning the pharmacological profile.

Synthetic Strategies for 2-Arylquinoline-4-Carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is well-established, with two primary named reactions forming the foundation of most synthetic routes: the Doebner reaction and the Pfitzinger reaction.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2][4] This method is a straightforward approach to constructing the quinoline-4-carboxylic acid core.

Conceptual Workflow of the Doebner Reaction:

Caption: A conceptual workflow of the Doebner reaction for the synthesis of 2-arylquinoline-4-carboxylic acids.

Detailed Experimental Protocol (Hypothetical for this compound):

-

Imine Formation: An equimolar mixture of aniline and 3-isopropoxybenzaldehyde in a suitable solvent, such as ethanol, is refluxed for 1-2 hours.

-

Addition and Cyclization: Pyruvic acid (1.5 equivalents) is added to the reaction mixture, and reflux is continued for 12-24 hours. A catalytic amount of an acid, such as trifluoroacetic acid, can be employed to facilitate the reaction.[4]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is filtered and then dissolved in an aqueous basic solution (e.g., sodium carbonate).

-

Purification: The basic solution is filtered to remove any insoluble impurities. The filtrate is then acidified (e.g., with HCl) to precipitate the desired this compound. The product can be further purified by recrystallization.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used route, particularly when substituted anilines (in the form of isatins) are readily available. This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group, such as an acetophenone derivative.[5][6]

Conceptual Workflow of the Pfitzinger Reaction:

Caption: A conceptual workflow of the Pfitzinger reaction for synthesizing 2-arylquinoline-4-carboxylic acids.

Detailed Experimental Protocol (Hypothetical for this compound):

-

Reaction Setup: Isatin and 1-(3-isopropoxyphenyl)ethanone are suspended in a mixture of ethanol and aqueous potassium hydroxide.

-

Reaction Conditions: The mixture is heated to reflux or subjected to microwave irradiation at elevated temperatures (e.g., 125 °C) to drive the reaction to completion.[5]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Therapeutic Potential